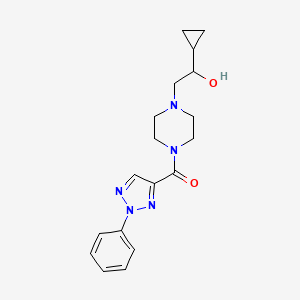

(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

The compound "(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" features a piperazine core linked to a 2-phenyl-1,2,3-triazole moiety via a methanone bridge. The piperazine ring is substituted with a 2-cyclopropyl-2-hydroxyethyl group, which introduces both lipophilic (cyclopropyl) and hydrophilic (hydroxyethyl) properties. The triazole ring, a common pharmacophore in medicinal chemistry, may contribute to hydrogen bonding or π-π stacking interactions with biological targets .

Properties

IUPAC Name |

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c24-17(14-6-7-14)13-21-8-10-22(11-9-21)18(25)16-12-19-23(20-16)15-4-2-1-3-5-15/h1-5,12,14,17,24H,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVXBYXIZRWTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.

Aza-Michael Addition: Another approach is the aza-Michael addition of protected 1,2-diamines with sulfonium salts.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially converting them into amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Halides, amines, and thiols.

Major Products

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine and triazole rings are known to engage in hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological molecules. The cyclopropyl group adds rigidity to the structure, potentially enhancing binding affinity and specificity.

Comparison with Similar Compounds

Challenges and Opportunities

- Stereochemistry : The hydroxyethyl group introduces a chiral center, requiring enantioselective synthesis for optimal activity.

- Metabolism : The cyclopropyl group may resist oxidative metabolism, enhancing half-life compared to methyl analogs.

Biological Activity

The compound (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine moiety linked to a triazole ring, which is known for its diverse biological effects. The cyclopropyl and hydroxyethyl groups contribute to its pharmacokinetic profile and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring is often involved in binding to neurotransmitter receptors, while the triazole component may enhance antimicrobial and anticancer properties by affecting cellular processes.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with triazole structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentrations (MICs) of related compounds were comparable to standard antibiotics like ampicillin.

Anticancer Activity

Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, compounds in the same category have been reported to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several triazole derivatives, one compound exhibited an MIC of 32 µg/mL against E. coli, which was comparable to that of ampicillin . This highlights the potential of triazole-containing compounds in developing new antimicrobial agents.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of similar triazole derivatives on human cancer cell lines. Results showed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperazine functionalization, and triazole coupling. For example, piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions using reagents like ethyl 2-(piperazin-1-yl)ethanol under reflux conditions . Optimization may require adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Monitoring via TLC with toluene-ethyl acetate-water (8.7:1.2:1.1) can track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing pharmacopeial standards for piperazine-triazole analogs . Confirm structure via FT-IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (cyclopropyl protons at δ 0.5–1.5 ppm), and high-resolution mass spectrometry (HRMS) . X-ray crystallography, as applied to similar piperazine derivatives, resolves stereochemistry and crystal packing .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

- Methodological Answer : Determine solubility using shake-flask methods in buffers (pH 1.2–7.4) and logP via reverse-phase HPLC . Thermal stability is assessed via DSC (melting point ~180–190°C, comparable to related piperazine compounds ). Aqueous stability studies under hydrolytic (pH 1–9) and oxidative (H₂O₂) conditions identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclopropyl and triazole moieties?

- Methodological Answer : Synthesize analogs with modified cyclopropyl (e.g., cyclobutyl) or triazole (e.g., tetrazole) groups. Test against target receptors (e.g., kinases, GPCRs) using radioligand binding assays. Compare IC₅₀ values and molecular docking (PDB ligand analogs as templates ). For example, replacing the triazole with a 1,2,4-triazol-3-one, as seen in anti-obesity agents, alters receptor affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperazine-triazole hybrids?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Replicate studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Cross-validate with orthogonal assays: SPR for binding kinetics and transcriptomics for downstream pathway analysis. Reference pharmacopeial impurity profiles to rule out batch variability .

Q. How can environmental stability and degradation products be assessed to inform ecological risk evaluations?

- Methodological Answer : Conduct abiotic degradation studies under UV light (λ = 254 nm) and biotic degradation via soil microbiota incubation. Analyze metabolites using LC-QTOF-MS, referencing environmental fate frameworks for similar compounds . Ecotoxicity is evaluated using Daphnia magna (48-h LC₅₀) and algal growth inhibition tests .

Q. What computational approaches predict ADMET properties, and how do they align with experimental data?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logS, BBB permeability, and CYP450 inhibition. Experimentally validate via Caco-2 cell monolayers for permeability and human liver microsomes for metabolic stability . Discrepancies between predicted and observed CYP2D6 inhibition may require crystallography to assess active-site interactions .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in pharmacological assays?

- Methodological Answer : Implement strict QC protocols: ≥95% purity (HPLC), residual solvent analysis (GC-MS), and elemental analysis (±0.4% theoretical composition). Use reference standards (e.g., USP-grade piperazine derivatives) for assay calibration .

Q. What in vitro/in vivo models are optimal for evaluating target engagement and off-target effects?

- Methodological Answer : Use transgenic cell lines overexpressing target receptors (e.g., HEK293T with hERG channels for cardiotoxicity). For in vivo studies, apply PK/PD modeling in rodents, sampling plasma at t = 0.5, 2, 8, 24 h post-dose. Compare with structurally related anti-fungal agents to contextualize efficacy/toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.